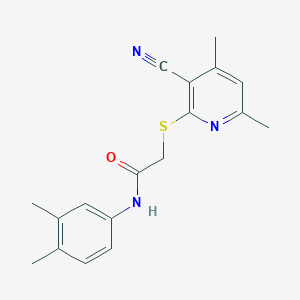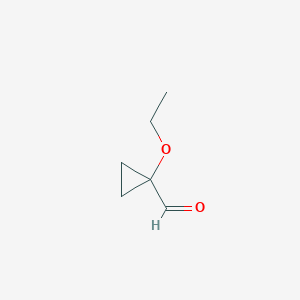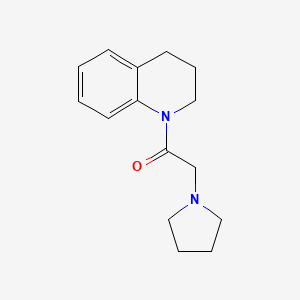![molecular formula C17H13ClN2O2S B7638372 1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7638372.png)
1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone is not fully understood. However, studies have shown that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Moreover, this compound has been shown to inhibit the activity of fungal and bacterial enzymes, which makes it a potential candidate for the development of new antifungal and antibacterial agents.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Moreover, it has been shown to inhibit the growth of fungal and bacterial cells. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which makes it a potential candidate for the development of new anti-inflammatory and analgesic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone in lab experiments is that it has a relatively simple synthesis method, which makes it easy to obtain in large quantities. Moreover, this compound has been extensively studied, and its pharmacological effects have been well documented. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its pharmacological effects.
Orientations Futures
There are several future directions for the study of 1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone. One of the future directions is to study its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Moreover, future studies could focus on the development of new derivatives of this compound with improved pharmacological properties. Additionally, this compound could be studied for its potential as a fluorescent probe for the detection of metal ions. Overall, the study of this compound has the potential to lead to the development of new therapeutic agents and diagnostic tools.
Méthodes De Synthèse
The synthesis method of 1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone involves the reaction of 4-chloroacetophenone with 3-methylphenyl-5-amino-1,3,4-oxadiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anticancer, antifungal, and antibacterial properties. Studies have also shown that this compound has potential as an anti-inflammatory and analgesic agent. Moreover, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-11-3-2-4-13(9-11)16-19-20-17(22-16)23-10-15(21)12-5-7-14(18)8-6-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTADUVLVKXPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B7638293.png)
![3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638309.png)
![N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7638315.png)



![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)

![N-carbamoyl-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7638359.png)


![2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-propan-2-ylphenyl)ethyl]acetamide](/img/structure/B7638370.png)

